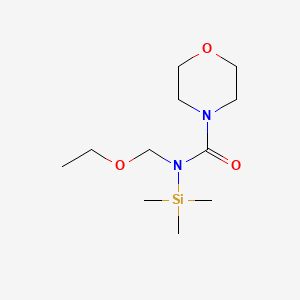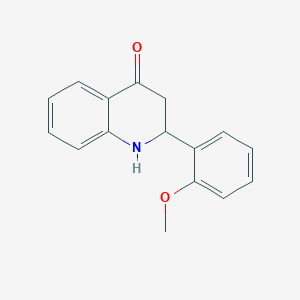
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a methoxy group attached to the phenyl ring and a dihydroquinolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with aniline derivatives, followed by cyclization using acidic or basic catalysts. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other functionalized derivatives. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyphenyl)-1H-indole: This compound shares a similar methoxyphenyl group but has an indole core instead of a quinolinone core.
2-Methoxyphenyl isocyanate: This compound contains the same methoxyphenyl group but is an isocyanate derivative.
Uniqueness
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H15NO2 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15NO2/c1-19-16-9-5-3-7-12(16)14-10-15(18)11-6-2-4-8-13(11)17-14/h2-9,14,17H,10H2,1H3 |
InChI-Schlüssel |
UTQLOQCHWMLWNL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CC(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







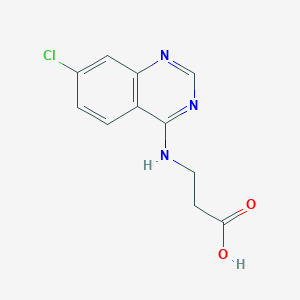
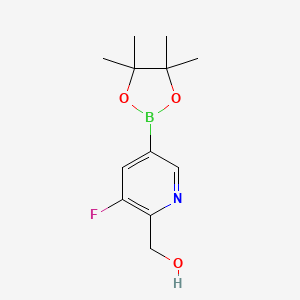


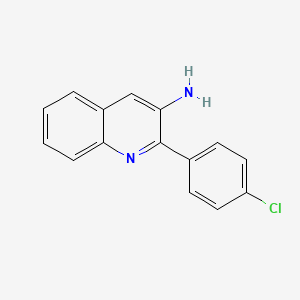
![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)

